molecular formula C10H20O2 B126013 (+)-7-Hydroxymenthol CAS No. 140860-31-7

(+)-7-Hydroxymenthol

Cat. No. B126013
M. Wt: 172.26 g/mol
InChI Key: SYKFBYLBABZJJQ-AEJSXWLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-7-Hydroxymenthol, also known as (+)-menthol-7-hydroxide, is a natural compound found in peppermint oil. It is a chiral molecule with a molecular formula of C10H20O2 and a molecular weight of 172.27 g/mol. (+)-7-Hydroxymenthol has gained attention in recent years due to its potential applications in the fields of medicine, pharmacology, and chemistry.

Scientific Research Applications

Biotransformation by Aspergillus Species

Aspergillus species, particularly Aspergillus niger, have been found to effectively biotransform (+)-menthol into 7-hydroxymenthol. This process highlights the potential of using fungi in the biotransformation of monoterpenoids for various applications (Asakawa et al., 1991).

Metabolism in Insects

In a study involving the larvae of the common cutworm (Spodoptera litura), (+)-menthol was transformed predominantly into (+)-7-hydroxymenthol. This demonstrates the role of insect metabolism in altering chemical compounds, which can be relevant for understanding insect-plant interactions and developing pest control strategies (Miyazawa et al., 1999).

properties

CAS RN

140860-31-7

Product Name

(+)-7-Hydroxymenthol

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

(1S,2R,5S)-5-(hydroxymethyl)-2-propan-2-ylcyclohexan-1-ol

InChI

InChI=1S/C10H20O2/c1-7(2)9-4-3-8(6-11)5-10(9)12/h7-12H,3-6H2,1-2H3/t8-,9+,10-/m0/s1

InChI Key

SYKFBYLBABZJJQ-AEJSXWLSSA-N

Isomeric SMILES

CC(C)[C@H]1CC[C@@H](C[C@@H]1O)CO

SMILES

CC(C)C1CCC(CC1O)CO

Canonical SMILES

CC(C)C1CCC(CC1O)CO

synonyms

Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, (1S,3S,4R)- (9CI)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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